K-604 dihydrochloride is a synthetic organic compound recognized for its role as a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1. This enzyme, also known as ACAT-1, is crucial in cholesterol metabolism and the formation of foam cells in atherosclerosis. K-604 has been identified as a potential therapeutic agent for hyperlipidemia and atherosclerosis due to its ability to inhibit cholesterol esterification and promote cholesterol efflux from macrophages.
K-604 was developed through research aimed at identifying effective inhibitors of ACAT-1, which plays a significant role in lipid metabolism. The compound is characterized by its high selectivity for ACAT-1 over ACAT-2, with an inhibitory concentration (IC50) of 0.45 micromolar for ACAT-1 and 102.85 micromolar for ACAT-2, making it 229 times more selective for the former .
K-604 belongs to the class of synthetic organic compounds and is specifically classified as an acyl-coenzyme A:cholesterol O-acyltransferase inhibitor. It is notable for its potential applications in treating conditions related to lipid metabolism disorders, particularly atherosclerosis.
The synthesis generally requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity. The final product is usually characterized using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
The molecular structure of K-604 can be represented as follows:
The compound features a complex arrangement that contributes to its inhibitory activity against ACAT-1. The presence of specific functional groups enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
K-604 has been shown to possess significant pharmacological properties with an IC50 value indicating effective inhibition at low concentrations. Its selectivity profile suggests that it can modulate lipid metabolism without significantly affecting other pathways.
K-604 primarily acts through competitive inhibition of the acyl-coenzyme A binding site on the ACAT-1 enzyme. This mechanism prevents the conversion of free cholesterol into cholesteryl esters, thus reducing foam cell formation in macrophages—a key process in atherogenesis .
The kinetic analysis reveals that K-604 exhibits competitive inhibition with respect to oleoyl-coenzyme A, indicating that it competes directly with this substrate for binding to the enzyme's active site. This competitive nature allows K-604 to effectively reduce cholesterol esterification in cellular models.
K-604 inhibits the activity of ACAT-1 by binding to its active site, which prevents the enzyme from catalyzing the esterification of cholesterol. This action leads to increased free cholesterol levels within cells and promotes cholesterol efflux from macrophages to high-density lipoprotein particles .
In studies involving human monocyte-derived macrophages, K-604 demonstrated an IC50 value of 68 nanomolar for inhibiting cholesterol esterification, highlighting its potency as an ACAT inhibitor . Furthermore, animal studies have shown that administration of K-604 can suppress fatty streak lesions in hyperlipidemic models without adversely affecting plasma cholesterol levels .
K-604 dihydrochloride is typically provided as a white to off-white crystalline powder. It is soluble in various organic solvents and exhibits moderate stability under standard laboratory conditions.
The compound's chemical properties include:
These properties are crucial for formulating effective drug delivery systems.
K-604 has significant scientific applications primarily in pharmacology and medicinal chemistry:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3